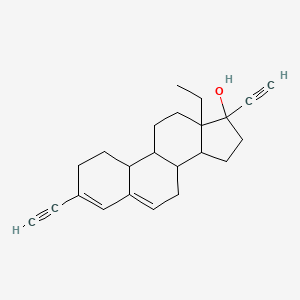
13-Ethyl-3-ethynyl-18,19-dinor-17a-pregna-3,5-dien-20-yn-17-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13-Ethyl-3-ethynyl-18,19-dinor-17a-pregna-3,5-dien-20-yn-17-ol: is a synthetic steroidal compound. It is structurally related to levonorgestrel, a well-known synthetic progestogen used in various hormonal contraceptives. This compound is often studied as an impurity or derivative of levonorgestrel and has applications in pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 13-Ethyl-3-ethynyl-18,19-dinor-17a-pregna-3,5-dien-20-yn-17-ol typically involves multiple steps starting from simpler steroidal precursors. The key steps include:
Ethynylation: Introduction of an ethynyl group at the 3-position.
Ethylation: Addition of an ethyl group at the 13-position.
Cyclization and Functional Group Modifications: Formation of the steroidal backbone and introduction of functional groups at specific positions.
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as described above, optimized for large-scale production. This involves the use of high-purity reagents, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group at the 17-position.
Reduction: Reduction reactions can modify the double bonds within the steroidal structure.
Substitution: Various substitution reactions can occur, especially at the ethynyl and ethyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (e.g., bromine, chlorine), organometallic reagents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can result in the formation of saturated derivatives.
Scientific Research Applications
Chemistry:
- Used as a reference standard in analytical chemistry to identify and quantify impurities in pharmaceutical formulations.
Biology:
- Studied for its potential biological activity and interactions with steroid hormone receptors.
Medicine:
- Investigated as a potential impurity in hormonal contraceptives, ensuring the safety and efficacy of pharmaceutical products.
Industry:
- Utilized in the development and quality control of steroidal drugs, particularly those related to hormonal therapies.
Mechanism of Action
The mechanism of action of 13-Ethyl-3-ethynyl-18,19-dinor-17a-pregna-3,5-dien-20-yn-17-ol is not well-documented, but it is likely to interact with steroid hormone receptors, similar to other steroidal compounds. It may bind to progesterone receptors, influencing gene expression and cellular responses. The exact molecular targets and pathways involved require further research.
Comparison with Similar Compounds
Levonorgestrel: A synthetic progestogen used in hormonal contraceptives.
Norethisterone: Another synthetic progestogen with similar applications.
Desogestrel: A third-generation progestogen used in contraceptives.
Uniqueness: 13-Ethyl-3-ethynyl-18,19-dinor-17a-pregna-3,5-dien-20-yn-17-ol is unique due to its specific structural modifications, such as the ethyl and ethynyl groups, which may influence its biological activity and interactions with receptors. These modifications can result in different pharmacokinetic and pharmacodynamic properties compared to similar compounds.
Properties
Molecular Formula |
C23H28O |
|---|---|
Molecular Weight |
320.5 g/mol |
IUPAC Name |
13-ethyl-3,17-diethynyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C23H28O/c1-4-16-7-9-18-17(15-16)8-10-20-19(18)11-13-22(5-2)21(20)12-14-23(22,24)6-3/h1,3,8,15,18-21,24H,5,7,9-14H2,2H3 |
InChI Key |
XWSCFQZHEPDMAX-UHFFFAOYSA-N |
Canonical SMILES |
CCC12CCC3C4CCC(=CC4=CCC3C1CCC2(C#C)O)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Triazanium;[[[5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12326177.png)
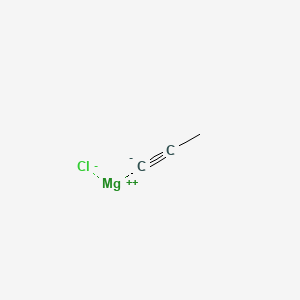
![Hydrogen bis[3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-4-hydroxybenzene-1-sulphonamidato(2-)]chromate(1-)](/img/structure/B12326196.png)
![6-[1-[2-[(1-carboxy-3-phenylpropyl)amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12326205.png)
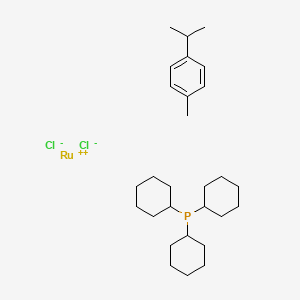
![4-amino-3-(4-chloroanilino)-6-[(E)-2-thiophen-2-ylethenyl]-1,2,4-triazin-5-one](/img/structure/B12326221.png)

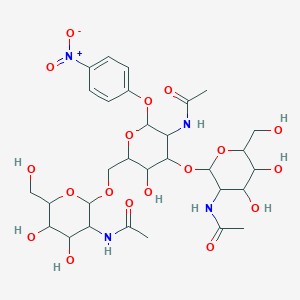
![N-[2-({2-[(6-{[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy}-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl)oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl}oxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12326236.png)
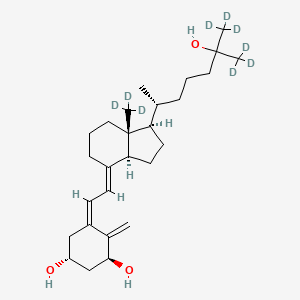
![(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-methylsulfonyloxypyrrolidine-2-carboxylate](/img/structure/B12326252.png)
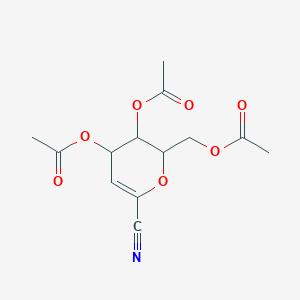
![1,2-Pyrrolidinedicarboxylic acid, 2-[[4-(1,1-dimethylethyl)phenyl]methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12326264.png)
![Propanoic acid, 2,2-dimethyl-, 4-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-1-methyl-2-[1-methyl-1-[[(phenylmethoxy)carbonyl]amino]ethyl]-6-oxo-5-pyrimidinyl ester](/img/structure/B12326273.png)
